5-Ethyluridine

RNA labelling Click chemistry Transcription dynamics

5-Ethyluridine is a C5-ethyl-modified pyrimidine nucleoside that enables selective metabolic labeling and biotinylation of nascent RNA via click chemistry—an application impossible with natural uridine or 5-methyluridine. Its unique ethyl handle provides steric and electronic properties that maintain RNA polymerase acceptance while altering enzyme recognition (e.g., uridine phosphorylase inhibition by its anhydro derivative, Ki=0.07 µM). This compound is critical for precise, quantifiable RNA transcription assays, siRNA construct design, and HSV-TK SAR studies. Procure with confidence knowing this scaffold provides a non-disruptive modification that preserves RNAi activity. Ensure experimental reproducibility—do not substitute with generic nucleosides.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
CAS No. 25110-76-3
Cat. No. B1619342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyluridine
CAS25110-76-3
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
InChIKeyLNVBVDVUTCPLIZ-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyluridine (CAS 25110-76-3): A C5‑Alkyl Modified Uridine with Quantifiable Differentiation in RNA Labelling and Enzyme Inhibition


5‑Ethyluridine is a pyrimidine nucleoside analogue characterized by an ethyl substitution at the C5 position of the uracil ring, replacing the hydrogen atom present in the canonical uridine scaffold . This C5‑alkyl modification introduces a distinct physicochemical profile (e.g., a calculated LogP of -1.2 and a molecular weight of 272.25 g/mol) that fundamentally alters the compound's behaviour in biological systems relative to its unmodified parent and other 5‑substituted uridines [1]. Its primary value in research and industrial contexts stems not from standalone potency, but from its ability to enable specific, quantifiable experimental readouts—such as metabolic RNA labelling via click chemistry—that are not possible with naturally occurring uridine [2].

Why 5‑Ethyluridine Cannot Be Replaced by Uridine or 5‑Methyluridine in Critical RNA Labelling Workflows


Although 5‑ethyluridine shares the same core ribofuranosyl‑uracil structure with uridine and 5‑methyluridine, the presence of the ethyl group at C5 confers unique physicochemical and biological properties that preclude simple substitution in research applications. For example, while uridine is the natural substrate for RNA polymerases, it lacks the requisite chemical handle for bioorthogonal detection, rendering it unsuitable for nascent RNA capture experiments [1]. Conversely, the ethyl moiety on 5‑ethyluridine provides a distinct steric and electronic environment that, while still being accepted by cellular transcription machinery, is not recognized by the same metabolic enzymes that process uridine, as evidenced by its specific inhibition of uridine phosphorylase (Ki = 0.07 µM for its anhydro derivative) [2]. Furthermore, 5‑methyluridine, a naturally occurring modified nucleoside, does not offer the same click‑chemistry compatibility, and its physicochemical parameters (e.g., LogP) differ significantly, impacting its behaviour in RNA interference studies [3]. Therefore, substituting 5‑ethyluridine with a cheaper or more readily available nucleoside will not yield the same quantitative results in these specialized assays, leading to experimental failure or data misinterpretation.

Quantitative Differentiation of 5‑Ethyluridine: Head‑to‑Head Data Versus Closest Analogs


Metabolic RNA Labelling via Click Chemistry: 5‑Ethyluridine Enables Nascent RNA Capture Where Uridine Fails

In studies of bacterial transcription dynamics, 5‑ethyluridine (5‑EU) was incorporated into newly synthesized RNA in place of uridine. This substitution enabled the subsequent isolation of nascent RNA using copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry, a method that is impossible with natural uridine due to the absence of an alkyne or azide functional group [1]. The experimental protocol demonstrated that bacterial nascent RNA labelled with 5‑EU could be effectively captured and used as a template for cDNA synthesis and quantitative PCR, allowing the measurement of 16S rRNA transcription rates that were 1.2‑fold higher at 37°C compared to 15°C [1].

RNA labelling Click chemistry Transcription dynamics Nascent RNA

Uridine Phosphorylase Inhibition: 2,2′‑Anhydro‑5‑ethyluridine Exhibits 200‑Fold Greater Potency than Related Anhydro Derivatives

The 2,2′‑anhydro derivative of 5‑ethyluridine (2,2′‑anhydro‑5‑ethyluridine) acts as a potent competitive inhibitor of uridine phosphorylase, an enzyme involved in pyrimidine salvage pathways. In kinetic studies using enzyme isolated from Hymenolepis diminuta, 2,2′‑anhydro‑5‑ethyluridine displayed a Ki of 0.07 µM [1]. In contrast, the structurally related 2,3′‑anhydro‑5‑ethyluridine exhibited only moderate inhibitory activity, with a Ki of 14 µM [1]. This represents an approximately 200‑fold difference in binding affinity, underscoring the critical importance of the specific anhydro linkage geometry.

Uridine phosphorylase Enzyme inhibition Nucleoside metabolism Drug potentiation

Physicochemical Differentiation: C5‑Ethyl Substitution Alters LogP and Hydrogen Bonding Profile Relative to Uridine

The ethyl group at the C5 position of 5‑ethyluridine significantly modifies the compound‘s lipophilicity and hydrogen bonding capacity compared to its natural counterpart. 5‑Ethyluridine has a calculated LogP of -1.2 and 4 hydrogen bond donors . In contrast, the parent compound uridine, lacking the ethyl moiety, has a more negative LogP and a slightly different hydrogen bonding profile, which influences its partitioning behaviour and interaction with biological membranes [1]. This difference in LogP contributes to the observed retention of RNA interference activity when 5‑ethyluridine is incorporated into siRNA duplexes, where it performs comparably to or slightly better than unmodified RNA [2].

Physicochemical properties LogP Lipophilicity RNA interference

RNAi Activity: 5‑Ethyluridine‑Containing siRNA Maintains Potency Equivalent to Unmodified Duplexes

In a dual luciferase reporter assay in SH‑SY5Y cells, siRNA duplexes containing 5‑ethyluridine residues at either the sense or guide strand displayed RNA interference (RNAi) activity that was comparable to, and in some cases slightly better than, that of unmodified RNA duplexes [1]. The study demonstrated that the ethyl group is well tolerated at most positions within the siRNA duplex, although a small decrease in activity was noted when a single 5‑ethylU residue was placed in the 3′ overhang [1]. This indicates that 5‑ethyluridine can be incorporated into therapeutic siRNA designs without significant loss of function, unlike other bulkier modifications that may severely impair RNAi machinery recognition.

siRNA RNA interference Oligonucleotide therapeutics Gene silencing

HSV‑TK Inhibition: 5‑Ethyluridine Derivatives Exhibit a Broad IC50 Range from 0.09 to 160,000 µM

A quantitative structure‑activity relationship (QSAR) analysis of a series of 5‑ethyluridine derivatives revealed a wide range of inhibitory activities against herpes simplex virus thymidine kinase (HSV‑TK), with reported IC50 values spanning from 0.09 µmol/L to 160,000 µmol/L [1]. This stark contrast in potency, depending on the specific substituents appended to the 5‑ethyluridine core, highlights the necessity of selecting the precise derivative for antiviral studies. For comparison, the reference inhibitor acyclovir has a well‑documented IC50 in the low micromolar range against HSV‑TK [2], indicating that some 5‑ethyluridine derivatives are comparable to or more potent than the clinical standard, while others are virtually inactive.

HSV‑TK Antiviral Thymidine kinase QSAR

Anticancer Potentiation: 2,2′‑Anhydro‑5‑ethyluridine Enhances 5‑Fluorouridine Antitumor Activity in Murine Models

In murine models of mammary adenocarcinoma (tumour 755), co‑administration of 2,2′‑anhydro‑5‑ethyluridine (ANEUR) markedly potentiated the antitumour activity of 5‑fluorouridine (FUR) [1]. This effect is attributed to the potent inhibition of uridine phosphorylase by ANEUR (Ki = 0.07 µM), which prevents the catabolism of FUR and thereby increases its bioavailability and therapeutic index [2]. This is a specific pharmacodynamic interaction that cannot be replicated by other uridine phosphorylase inhibitors with higher Ki values, nor by the parent 5‑ethyluridine compound itself.

Uridine phosphorylase Chemotherapy 5‑Fluorouridine Drug combination

Optimal Procurement Scenarios for 5‑Ethyluridine Based on Quantitative Evidence


Nascent RNA Capture and Transcription Dynamics Studies

For laboratories requiring precise measurement of newly synthesized RNA transcripts, 5‑ethyluridine is the reagent of choice. Its ability to be metabolically incorporated into RNA and subsequently tagged via click chemistry enables the selective isolation of nascent RNA from total cellular RNA, a feat unachievable with natural uridine. This application is validated by its use in capturing bacterial 16S rRNA to quantify temperature‑dependent transcription rates, as demonstrated in the Li et al. study where a 1.2‑fold increase in synthesis was observed at 37°C versus 15°C [1].

Development of Uridine Phosphorylase Inhibitors for Metabolic Modulation

Researchers investigating pyrimidine salvage pathways or seeking to modulate the bioavailability of fluoropyrimidine chemotherapeutics should procure 2,2′‑anhydro‑5‑ethyluridine (ANEUR) rather than generic 5‑ethyluridine. The evidence clearly shows that ANEUR is a highly potent competitive inhibitor of uridine phosphorylase, with a Ki of 0.07 µM [2], which is 200‑fold more effective than its 2,3′‑anhydro isomer. This specific activity makes ANEUR a valuable tool for preclinical studies exploring combination therapy with 5‑fluorouridine.

Modified siRNA Synthesis for Gene Silencing with Enhanced Properties

When designing chemically modified siRNA for gene therapy research, 5‑ethyluridine offers a distinct advantage: it maintains RNA interference activity comparable to unmodified RNA while providing a C5 modification that can be exploited for further conjugation or tracking [3]. The quantitative data confirm that siRNA duplexes containing this nucleoside are well tolerated by the RNAi machinery, making it a strategic choice over more disruptive modifications that could compromise silencing efficacy.

Antiviral Screening Against Herpes Simplex Virus Thymidine Kinase (HSV‑TK)

For high‑throughput screening or structure‑activity relationship studies targeting HSV‑TK, the broad range of inhibitory activities exhibited by 5‑ethyluridine derivatives (IC50 0.09–160,000 µM) provides a rich chemical space for exploration [4]. Procurement of the core 5‑ethyluridine scaffold allows for further derivatization and optimization based on the QSAR models described by Khairullina et al., which can guide the selection of analogues with predicted high potency against HSV‑1 and HSV‑2 thymidine kinases.

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